molecular formula C7H10ClNO2S B3023148 Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride CAS No. 916214-44-3

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride

Cat. No.: B3023148
CAS No.: 916214-44-3
M. Wt: 207.68 g/mol
InChI Key: WMYNFORJXWZRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a thiophene ring, a privileged scaffold in medicinal chemistry, which is functionalized with both an aminomethyl group and a methyl ester . The primary amine, provided as a hydrochloride salt for enhanced stability, serves as a versatile handle for further synthetic elaboration, allowing researchers to create amide bonds or link to other molecular fragments . The ester group can be hydrolyzed to a carboxylic acid or serve as a synthetic precursor in its own right . This reagent is scientifically valuable as a building block for the synthesis of more complex molecules. Thiophene derivatives are extensively investigated for their diverse biological activities, including potential as antimicrobial and anticancer agents . For instance, research into structurally similar compounds has demonstrated that molecules containing an (aminomethyl)thiophene moiety can exhibit potent antiproliferative activity against cancer cell lines such as human breast cancer (MCF-7) and murine melanoma (B16F10) . The mechanism of action for such compounds often involves the inhibition of specific enzymes or the induction of apoptosis in target cells . Handling and Safety: For Research Use Only. Not for human or veterinary use. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. The analogous freebase compound is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H318 (Causes serious eye damage), and H332 (Harmful if inhaled) .

Properties

IUPAC Name

methyl 4-(aminomethyl)thiophene-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-10-7(9)6-2-5(3-8)4-11-6;/h2,4H,3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYNFORJXWZRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916214-44-3
Record name methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride typically involves the reaction of thiophene derivatives with appropriate reagents. . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates in drug synthesis.

Reaction Conditions Outcome Source
Aqueous LiOH (40–70°C, 5–10 h)Conversion to 4-(aminomethyl)thiophene-2-carboxylic acid
Ammonia water (25%, 0.5 h)Partial hydrolysis with concurrent amine deprotection
  • Mechanistic Insight : Base-mediated saponification cleaves the ester bond, yielding the carboxylate anion, which is protonated during workup .

Functionalization of the Aminomethyl Group

The primary amine (as the hydrochloride salt) participates in nucleophilic reactions, such as:

Schiff Base Formation

Reaction with aldehydes or ketones under mild conditions:

text
RCHO + NH₂(CH₂)C₄H₂S-COOMe·HCl → RCH=N-(CH₂)C₄H₂S-COOMe + HCl
  • Conditions : Ethanol, 10% KOH catalyst (25°C, 0.5 h) .

  • Application : Intermediate for synthesizing thieno[2,3-d]pyrimidines .

Mannich Reaction

Formation of secondary amines via reaction with formaldehyde and primary amines:

text
HCHO + RNH₂ + NH₂(CH₂)C₄H₂S-COOMe·HCl → RNH-CH₂-NH(CH₂)C₄H₂S-COOMe
  • Conditions : Aqueous formaldehyde, no catalyst, room temperature .

  • Yield : 38–40% for analogous dihydrothiophenes .

Cyclization Reactions

The thiophene ring and aminomethyl group enable intramolecular cyclization:

Reagent Product Conditions
Carbon dioxide (CO₂)Thiazolo[5,4-c]pyridine derivativesLithiation (–78°C), CO₂ exposure
Cyanuric chlorideThieno[3,2-d]pyrimidinesDMF, 70–90°C, 4 h
  • Key Steps :

    • Lithiation with n-BuLi at –78°C activates the thiophene ring for carboxylation .

    • Cyanuric chloride facilitates heterocycle formation via electrophilic substitution .

Salt Formation and Stability

The hydrochloride salt enhances solubility in polar solvents (e.g., ethanol, water). Deprotonation occurs under basic conditions:

text
NH₃⁺(CH₂)C₄H₂S-COOMe·Cl⁻ + NaOH → NH₂(CH₂)C₄H₂S-COOMe + NaCl + H₂O
  • Isolation : Freebase precipitates at pH 8–9, as seen in analogous procedures .

Comparative Reactivity Table

Reaction Type Key Reagents Temperature Yield Reference
Ester hydrolysisLiOH, H₂O40–70°C>90%
Schiff base formationAldehydes, KOH25°C38–40%
Lithiation-carboxylationn-BuLi, CO₂–78°C75–85%

Scientific Research Applications

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride is a thiophene derivative with an aminomethyl group attached to the thiophene ring, contributing to its reactivity and potential biological activity. It has a molecular formula of C6H8ClNO2S and a molecular weight of approximately 171.22 g/mol.

Scientific Research Applications

  • Pharmaceutical Industry this compound is used as an intermediate in drug development because of its biological activities.
  • Medicinal Chemistry It is suitable for applications in medicinal chemistry because it is typically encountered as a hydrochloride salt, which enhances its solubility in water.
  • Synthesis of Derivatives The compound's reactivity makes it useful in synthetic organic chemistry and pharmaceutical applications. Its functional groups make it versatile for synthesizing derivatives that may exhibit enhanced biological activities or novel properties.
  • Interaction Studies this compound is used in interaction studies to understand how it interacts with biological systems.
  • Neuropilin-1 (NRP1) Antagonists It can influence the angiogenic properties of endothelial cells, thus being an attractive target to test on highly metastatic cancers that express NRP1 .
  • Anti-Cancer Agent Substituted thiophene derivatives can be used as anti-cancer agents . It can reduce or prevent tumor growth in mammalian patients . Mammalian patients include humans, primates, pet animals, laboratory animals, and farm animals . A compound or composition containing this compound may be administered orally, intravenously, parenterally, transdermally, topically, rectally, or intranasally .
  • CDC7 kinase inhibitor this compound can be used to treat a disorder mediated, at least in part, by CDC7 .

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and influence cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Spectral Data (¹H-NMR)
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate hydrochloride C₇H₉Cl₂NO₂S 242.12 5-Cl, aminomethyl, methyl ester N/A Not reported
trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride Not provided Not available trans-ethyl ester, cyclohexane N/A Not available
Methyl 4-methoxybenzo[b]thiophene-2-carboxylate Not provided Not available 4-methoxy, benzo[b]thiophene N/A Not available
4-(4-Aminophenylthio)-N-methylcarboxamide C₉H₁₀N₂OS 194.25 4-aminophenylthio, N-methyl 112.8–115.1 δ 2.81 (q), 5.74 (s), 6.68 (d), etc.

Key Comparison Points:

Core Framework and Aromaticity: The thiophene ring in Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate hydrochloride provides aromaticity and π-conjugation, beneficial for electronic applications or drug binding. trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride lacks aromaticity, favoring flexibility and solubility in aliphatic environments.

The 4-methoxy group in the benzo[b]thiophene derivative may enhance lipophilicity and metabolic resistance. The aminomethyl group in all compounds facilitates salt formation (e.g., hydrochloride) and protonation-dependent solubility.

Ester Group Variation :

  • Methyl esters (as in and ) are smaller and more hydrolytically labile than ethyl esters (e.g., trans-ethyl cyclohexane derivative ), impacting bioavailability and synthetic utility.

Spectral and Synthetic Insights: 4-(4-Aminophenylthio)-N-methylcarboxamide (m.p. 112.8–115.1°C) demonstrates distinct ¹H-NMR signals (e.g., δ 2.81 for N-methyl, δ 5.74 for NH₂), aiding structural identification. Its synthesis involves coupling 4-chloropyridine-2-carbonyl chloride with 4-aminothiophenol, highlighting methodologies applicable to thiophene derivatives .

Research Implications and Gaps

  • Physicochemical Data : Melting points, boiling points, and spectral data for many analogs remain unreported (e.g., cyclohexane and benzo[b]thiophene derivatives ), limiting direct comparisons.
  • Biological Activity: No data on pharmacological or toxicological profiles are provided, though the aminomethyl-thiophene scaffold is common in kinase inhibitors and antimicrobial agents.
  • Synthetic Utility : The use of thionyl chloride and potassium tert-butoxide in suggests scalable routes for acyl chloride intermediates, applicable to synthesizing the target compound.

Biological Activity

Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride is a thiophene derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure, characterized by an aminomethyl group attached to the thiophene ring, enhances its reactivity and biological interactions.

  • Molecular Formula : C₆H₈ClN O₂S
  • Molecular Weight : 171.22 g/mol

The presence of the aminomethyl group contributes significantly to the compound's biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with multiple molecular targets and pathways. Research indicates that similar thiophene derivatives can act as inhibitors of various enzymes and receptors, potentially leading to anticancer effects and antimicrobial properties .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Compounds in this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiophene have shown significant antibacterial activity in laboratory settings, with some exhibiting minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have indicated that thiophene derivatives can inhibit the growth of various cancer cell lines, including prostate cancer cells (PC-3). The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study synthesized several thiophene derivatives and tested their antibacterial efficacy against common pathogens. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .
  • Anticancer Activity :
    • In vitro studies on PC-3 prostate cancer cells revealed that this compound could reduce cell viability significantly at low concentrations (IC₅₀ values around 10 µM), suggesting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Aspects
Methyl 3-amino-4-methylthiophene-2-carboxylateAmino group at a different positionExhibits different biological activities
Methyl 4-amino-thiophene-2-carboxylateLacks the aminomethyl groupMay have distinct reactivity patterns
Methyl thiophene-2-carboxylateNo amino substituentGenerally lower biological activity

The structural variations among these compounds lead to differing biological activities, highlighting the importance of functional groups in determining efficacy.

Q & A

Q. What are the critical parameters for synthesizing Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride with high purity?

To achieve high yield and purity, researchers should:

  • Use controlled reaction conditions (e.g., low temperatures during reagent addition to minimize side reactions) .
  • Employ anhydrous solvents like absolute ethanol to prevent hydrolysis of intermediates .
  • Purify the final product via recrystallization or column chromatography, referencing standards for impurity profiling (e.g., EP/USP guidelines) .
  • Validate purity using HPLC (>98%) and NMR to confirm structural integrity .
Key Reaction ParametersExample Conditions
Temperature control0–10°C during thionyl chloride addition
Solvent systemAbsolute ethanol
Purification methodRecrystallization or silica gel chromatography

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Store at 2–8°C in airtight, light-resistant containers to prevent degradation via moisture or photolysis .
  • Monitor for decomposition using periodic HPLC analysis, especially if used in long-term biological assays .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectroscopic data during characterization?

Contradictions in NMR or mass spectrometry data may arise from:

  • Tautomeric forms of the thiophene ring or protonation state variations in the aminomethyl group. Use pH-controlled NMR (e.g., D₂O vs. DMSO-d₆) to assess ionic states .
  • Residual solvents or counterion interactions . Compare with certified reference standards (e.g., LGC MM0369.05) to validate peaks .
  • Advanced techniques like 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) to resolve ambiguities .

Q. How can researchers synthesize and characterize process-related impurities for this compound?

Common impurities include:

  • Isopropylarticaine Hydrochloride (Impurity E(EP)) : Synthesized via alkylation with isopropylamine; characterize using HPLC retention time matching (RRT 1.2 vs. main peak) and spiking experiments .
  • Acetamidoarticaine Hydrochloride : Detectable via LC-MS (m/z 285.1 for [M+H]⁺) and quantified against USP reference standards .
Impurity ProfileAnalytical MethodAcceptance Criteria
IsopropylarticaineHPLC (EP Ph. Eur.)≤0.15% area
AcetamidoarticaineLC-MS/MS≤0.10% area

Q. What role does this compound play in developing NMDA receptor pharmacological tools?

  • It serves as a precursor for synthesizing GluN2B antagonists, which are critical in studying neurodegenerative diseases. The aminomethyl group enables functionalization via amide coupling to target-specific pharmacophores .
  • In vitro assays (e.g., cortical neuron electrophysiology) require the compound to be dissolved in DMSO (<0.1% final concentration) to maintain solubility without cytotoxicity .

Methodological Considerations

Q. How can structural modifications of this compound optimize its bioactivity?

  • Thiophene ring substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability .
  • Aminomethyl group derivatization : Coupling with sulfonamide or carbamate groups improves blood-brain barrier penetration for CNS-targeted studies .

Q. What protocols ensure reproducibility in biological assays using this compound?

  • Standardize stock solution preparation in DMSO (10 mM, aliquoted at -20°C) to avoid freeze-thaw degradation .
  • Include vehicle controls (DMSO-only) in cell-based assays to isolate compound-specific effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride

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